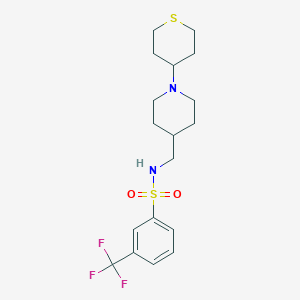

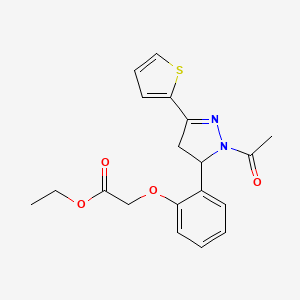

![molecular formula C19H18ClN3O3S B2900638 2-{[1-(3-Chloro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline CAS No. 2097913-01-2](/img/structure/B2900638.png)

2-{[1-(3-Chloro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

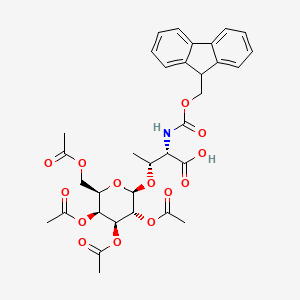

The compound is a complex organic molecule that includes a quinoxaline core, a pyrrolidine ring, and a 3-chloro-2-methylbenzenesulfonyl group . Quinoxaline is a heterocyclic compound with a two-ring structure, consisting of benzene and pyrazine. Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom . The 3-chloro-2-methylbenzenesulfonyl group is a derivative of benzenesulfonyl chloride, with a chlorine atom and a methyl group attached to the benzene ring .

Mécanisme D'action

Target of Action

The compound contains a pyrrolidine ring , which is a common scaffold in medicinal chemistry and is known to interact with a variety of biological targets.

Mode of Action

The presence of the pyrrolidine ring suggests that it may interact with its targets through a variety of mechanisms, potentially including hydrogen bonding, hydrophobic interactions, and steric effects .

Biochemical Pathways

Compounds containing a pyrrolidine ring are known to interact with a variety of biochemical pathways, potentially influencing processes such as signal transduction, enzyme activity, and protein-protein interactions .

Pharmacokinetics

The presence of the pyrrolidine ring and the sulfonyl group could potentially influence its pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion .

Result of Action

Given the structural features of the compound, it is likely to have diverse effects at the molecular and cellular level, potentially influencing a variety of biological processes .

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 2-{[1-(3-Chloro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline in lab experiments include its high purity, low toxicity, and well-tolerated nature. It is also relatively easy to synthesize and isolate, making it a cost-effective compound for research. However, the limitations of using this compound include the lack of understanding of its mechanism of action and the need for further investigation to determine its efficacy in vivo.

Orientations Futures

There are several future directions for research on 2-{[1-(3-Chloro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline. One direction is to investigate its potential as an anticancer agent in vivo, as most of the studies have been conducted in vitro. Another direction is to explore its potential as an antiviral and antibacterial agent, as it has shown promising results in vitro. In addition, further investigation is needed to understand its mechanism of action and to optimize its synthesis method to improve its yield and purity. Finally, the compound can be modified to improve its pharmacokinetic properties and to reduce its toxicity, making it a more viable candidate for clinical trials.

Méthodes De Synthèse

The synthesis of 2-{[1-(3-Chloro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline is a multistep process that involves the reaction of various reagents. The most commonly used method for synthesizing this compound is through the reaction of 3-chloro-2-methylbenzenesulfonyl chloride with pyrrolidine, followed by the reaction of the resulting product with 2,3-dichloroquinoxaline. The final product is obtained through purification and isolation steps. This synthesis method has been optimized to yield high purity and yield of the compound.

Applications De Recherche Scientifique

2-{[1-(3-Chloro-2-methylbenzenesulfonyl)pyrrolidin-3-yl]oxy}quinoxaline has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, this compound has shown promising results as an anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, it has also been investigated for its potential as an antiviral and antibacterial agent.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is volatile or reactive, it could pose a risk. Additionally, if the compound is intended to be used as a pharmaceutical, its safety profile would need to be thoroughly evaluated through preclinical and clinical testing .

Propriétés

IUPAC Name |

2-[1-(3-chloro-2-methylphenyl)sulfonylpyrrolidin-3-yl]oxyquinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O3S/c1-13-15(20)5-4-8-18(13)27(24,25)23-10-9-14(12-23)26-19-11-21-16-6-2-3-7-17(16)22-19/h2-8,11,14H,9-10,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAVMIMCURYGTSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CCC(C2)OC3=NC4=CC=CC=C4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(5-methylpyrazin-2-yl)methyl]methanesulfonamide](/img/structure/B2900557.png)

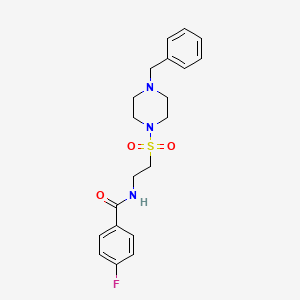

![4-(2-([1,1'-Biphenyl]-4-yloxy)acetyl)-1-(pyridin-2-yl)piperazin-2-one](/img/structure/B2900560.png)

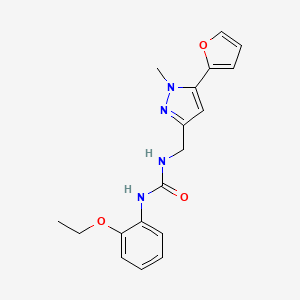

![N-(3,4-dimethoxyphenyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide](/img/structure/B2900561.png)

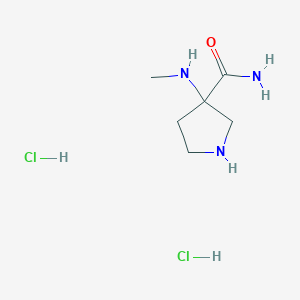

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2900562.png)

![4-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2900576.png)